molecular formula C10H8BrNO B1282417 1-(5-bromo-1H-indol-2-yl)Ethanone CAS No. 89671-83-0

1-(5-bromo-1H-indol-2-yl)Ethanone

Cat. No. B1282417
CAS RN: 89671-83-0
M. Wt: 238.08 g/mol
InChI Key: RZZULRVYGFAQGS-UHFFFAOYSA-N
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Description

1-(5-bromo-1H-indol-2-yl)Ethanone, also known as 5-bromoindole-2-ethanone, is an organic compound with a molecular formula of C8H7BrO. This compound is a member of the indole family, which is composed of nitrogen-containing heterocyclic aromatic compounds. It is a colorless solid that is soluble in polar organic solvents such as acetone and acetonitrile. 5-bromoindole-2-ethanone has a wide range of applications in scientific research and has been studied for its potential as a drug target.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Antimicrobial Activity : Novel 1H-indole derivatives, including compounds related to 1-(5-bromo-1H-indol-2-yl)Ethanone, have shown significant antimicrobial activities. These derivatives were evaluated against various bacterial and fungal strains, including Gram-positive, Gram-negative bacteria, and fungi like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

  • Antibacterial Properties : Compounds structurally related to this compound demonstrated pronounced antibacterial activity. These findings are based on the synthesis and antibacterial evaluation of various derivatives, showing their potential as antibacterial agents (M. Murugesan & G. Selvam, 2021).

Chemical Synthesis and Characterization

  • Novel Compound Synthesis : The reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione resulted in new compounds, indicating the potential for synthesizing diverse derivatives of this compound for various applications (Masomeh Aghazadeh et al., 2011).

  • Synthons for Heterocyclic Compounds : this compound derivatives have been used as important synthons in the design and synthesis of nitrogen-containing heterocyclic compounds. These processes involved palladium-catalyzed cross-coupling and heteroannulation to yield novel indole derivatives (M. M. Mmonwa & M. Mphahlele, 2016).

Biological and Pharmacological Activities

  • Anti-inflammatory Agents : A research study synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, showcasing the potential of this compound in anti-inflammatory applications. These compounds were evaluated for their anti-inflammatory activity, indicating their significance in medicinal research (Z. Rehman et al., 2022).

  • Antimicrobial Activity of Oxadiazoles : Novel 1H-indole derivatives, including 1-[5-(1H-indol-3-ylmethoxymethyl)-2-phenyl-[1,3,4]oxadiazol-3-yl]-ethanone, showed promising antimicrobial activities. These findings highlight the significance of this compound derivatives in developing new antimicrobial agents (L. Nagarapu & Upendra Pingili, 2014).

Biochemical Analysis

Biochemical Properties

1-(5-bromo-1H-indol-2-yl)Ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily due to the compound’s ability to bind with high affinity to multiple receptors, thereby modulating their activity.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound may impact the expression of specific genes, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can maintain their biological activity over extended periods under specific conditions . The degradation of the compound may lead to a decrease in its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, indole derivatives have been shown to exhibit cytotoxicity at high concentrations, leading to cell death . Therefore, it is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are known to undergo metabolic transformations, such as hydroxylation and conjugation, which can influence their biological activity . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For example, indole derivatives have been shown to accumulate in specific tissues, such as the liver and kidneys, where they exert their biological effects . Additionally, the compound’s localization within cells can impact its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been shown to localize to the nucleus, where they can modulate gene expression and other nuclear processes . Additionally, the compound’s localization to specific organelles, such as mitochondria, can influence its effects on cellular metabolism and energy production.

properties

IUPAC Name

1-(5-bromo-1H-indol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZULRVYGFAQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525679
Record name 1-(5-Bromo-1H-indol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89671-83-0
Record name 1-(5-Bromo-1H-indol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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